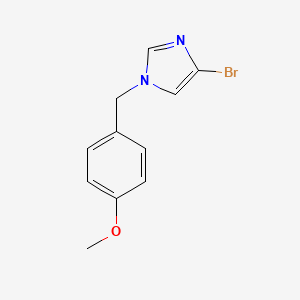

4-bromo-1-(4-methoxybenzyl)-1H-imidazole

Description

Significance of Imidazole (B134444) Heterocycles in Contemporary Chemical Research

The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, holds a position of immense significance in the field of chemical and pharmaceutical sciences. sigmaaldrich.comnih.govprepchem.com This structural motif is a core component of several essential biological molecules, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. nih.gov The unique electronic properties of the imidazole ring, such as its aromaticity, ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, contribute to its versatile roles in biological systems and its utility in drug design. sigmaaldrich.comguidechem.com

In contemporary chemical research, imidazole derivatives are extensively explored for a wide range of applications. They serve as foundational scaffolds for the development of new therapeutic agents with diverse pharmacological activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties. rsc.orgnih.govajrconline.org The polar and ionizable nature of the imidazole ring can enhance the pharmacokinetic properties of drug candidates, improving their solubility and bioavailability. nih.gov Furthermore, the imidazole framework is a versatile platform for the construction of complex molecular architectures, ionic liquids, and catalysts in organic synthesis. guidechem.com

Structural Features and Reactivity Context of Halogenated N-Substituted Imidazoles

The introduction of substituents onto the imidazole core dramatically influences its chemical reactivity and biological activity. Halogenation of the imidazole ring, for instance, provides a chemical handle for further functionalization through various cross-coupling reactions. The bromine atom in a bromo-imidazole derivative is a versatile leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

N-substitution on the imidazole ring is a common strategy to create a vast library of derivatives with tailored properties. The substituent at the N-1 position can modulate the electronic nature of the ring and introduce specific steric and physicochemical characteristics. In the case of N-benzyl substituted imidazoles, the benzyl (B1604629) group can engage in various non-covalent interactions, which can be crucial for molecular recognition at biological targets.

The reactivity of halogenated N-substituted imidazoles is characterized by the interplay of the electron-rich imidazole ring and the electron-withdrawing nature of the halogen substituent. The position of the halogen atom on the ring directs the regioselectivity of subsequent reactions. For instance, electrophilic substitution reactions on the imidazole ring are influenced by the existing substituents. ajrconline.org The carbon atom bearing the bromine is susceptible to metal-catalyzed cross-coupling reactions, while the other carbon atoms of the imidazole ring can also be targeted for functionalization.

Research Rationale: Focus on 4-Bromo-1-(4-methoxybenzyl)-1H-imidazole as a Model Compound

The compound this compound has been selected as a model for this article due to its embodiment of the key structural features discussed above. It possesses a halogenated imidazole core, which is a versatile synthetic intermediate. The presence of the 4-methoxybenzyl group at the N-1 position is also of significant interest. The methoxy (B1213986) group on the benzyl ring can influence the electronic properties of the entire molecule and provides an additional site for potential interactions.

This particular combination of a bromo-imidazole and a methoxybenzyl substituent makes this compound a valuable building block for the synthesis of more complex, potentially biologically active molecules. Research into its synthesis, characterization, and reactivity can provide a deeper understanding of the chemical behavior of this class of compounds and pave the way for the discovery of new chemical entities with applications in medicinal chemistry and materials science.

While specific, detailed research findings on this compound are not extensively documented in publicly available literature, its synthesis can be proposed based on established methods for N-alkylation of imidazoles. A plausible synthetic route involves the reaction of 4-bromo-1H-imidazole with 4-methoxybenzyl chloride in the presence of a base.

The characterization of this compound would rely on standard spectroscopic techniques. The following tables provide predicted and reported data for the precursor and a closely related compound, which can serve as a reference for the expected analytical data for this compound.

Table 1: Physicochemical Properties of 4-Bromo-1H-imidazole

| Property | Value | Reference |

| CAS Number | 2302-25-2 | sigmaaldrich.comtcichemicals.com |

| Molecular Formula | C₃H₃BrN₂ | sigmaaldrich.com |

| Molecular Weight | 146.97 g/mol | sigmaaldrich.com |

| Melting Point | 131-135 °C | sigmaaldrich.com |

| Appearance | White to light yellow powder/crystal | tcichemicals.com |

Table 2: Spectroscopic Data for a Related Compound: 1-(4-methoxyphenyl)-1H-imidazole

| Technique | Data | Reference |

| ¹H NMR | Signals corresponding to the imidazole and methoxyphenyl protons. | iucr.org |

| Crystal Structure | The angle between the imidazole and arene rings is 43.67 (4)°. | iucr.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-[(4-methoxyphenyl)methyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O/c1-15-10-4-2-9(3-5-10)6-14-7-11(12)13-8-14/h2-5,7-8H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBJSXMINAPHTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=C(N=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 4 Bromo 1 4 Methoxybenzyl 1h Imidazole

N-Alkylation Methodologies for Imidazole (B134444) Core Functionalization

The introduction of the 4-methoxybenzyl group onto the imidazole nitrogen atom is a critical step. This transformation, known as N-alkylation, is fundamental in the synthesis of variously substituted imidazoles. When the imidazole ring is unsymmetrical, as in the case of 4-bromo-1H-imidazole, the regioselectivity of this reaction becomes a key consideration.

The N-alkylation of an unsymmetrical imidazole, such as 4(5)-bromoimidazole, can potentially yield two different regioisomers: the N1,4-substituted and the N1,5-substituted products. The outcome of the reaction is governed by a combination of electronic and steric factors, as well as the tautomeric equilibrium of the imidazole precursor. otago.ac.nz

The tautomerism of 4-bromo-1H-imidazole involves the migration of the proton between the two nitrogen atoms, resulting in an equilibrium between 4-bromo-1H-imidazole and 5-bromo-1H-imidazole. The position of this equilibrium and the relative reactivity of each tautomer influence the final product ratio.

Several factors dictate the regioselectivity of N-alkylation:

Electronic Effects : Electron-withdrawing substituents, like a bromine atom, decrease the nucleophilicity of the adjacent nitrogen atom (N1 in the 4-bromo tautomer). Consequently, alkylation may preferentially occur at the more distant, more nucleophilic nitrogen atom (N3). otago.ac.nz

Steric Hindrance : The substituent at the C4 position can sterically hinder the approach of the alkylating agent to the adjacent N1 nitrogen. A bulkier alkylating agent, such as 4-methoxybenzyl chloride, will favor reaction at the less sterically encumbered nitrogen atom. otago.ac.nz

Protecting Groups : A strategy to control regioselectivity involves the use of protecting groups. For instance, the SEM [2-(trimethylsilyl)ethoxymethyl] group can be used to direct substitution patterns, allowing for subsequent regioselective N-alkylation after its removal. nih.gov A one-pot, three-step process involving protection, regioselective N-alkylation, and deprotection has been developed to favor the formation of the more sterically hindered isomer, which is often challenging to obtain directly. uclouvain.be

In the specific case of synthesizing 4-bromo-1-(4-methoxybenzyl)-1H-imidazole from 4-bromo-1H-imidazole, the reaction would involve the attachment of the 4-methoxybenzyl group. The electron-withdrawing nature of the bromine at C4 would deactivate the adjacent N1, potentially favoring the formation of the 5-bromo-1-(4-methoxybenzyl)-1H-imidazole isomer. However, reaction conditions can be optimized to control the outcome.

The conditions under which N-alkylation is performed are crucial for achieving high yields and selectivity. A common method involves the use of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-dimethylformamide (DMF). researchgate.net The base deprotonates the imidazole, forming a more nucleophilic imidazolide anion, which then reacts with the alkylating agent, 4-methoxybenzyl chloride.

Phase Transfer Catalysis (PTC) has emerged as a powerful and versatile method for the N-alkylation of imidazoles. tandfonline.com PTC facilitates the reaction between reagents located in different immiscible phases (e.g., a solid base and an organic substrate solution). researchgate.net This technique offers several advantages, including milder reaction conditions, higher reaction rates, and enhanced selectivity, often avoiding the quaternization of the imidazole nitrogen. tandfonline.comtandfonline.com

In a solid-liquid PTC system, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or cetyltrimethylammonium bromide (CTAB), transfers the imidazolide anion from the solid phase (or an aqueous phase in liquid-liquid PTC) to the organic phase, where it reacts with the alkylating agent. researchgate.netresearchgate.netphasetransfercatalysis.com This methodology has been successfully applied to the N-alkylation of various imidazoles, benzimidazoles, and other azoles, often providing high yields of the desired N-alkylated products. researchgate.nettandfonline.comresearchgate.net The reaction can even be performed in the absence of a solvent, offering a greener chemistry approach. tandfonline.com

| Catalyst System | Base | Solvent | Conditions | Outcome |

| Sodium Hydride (NaH) | - | DMF | 0°C to 40°C | Effective for N-alkylation with 4-methoxybenzyl chloride. researchgate.net |

| Phase Transfer Catalysis (PTC) | Solid KOH | Dichloromethane | - | High yields, selective N-alkylation, avoids quaternization. researchgate.nettandfonline.com |

| 18-crown-6 | Potassium tert-butoxide | Diethyl ether | - | Convenient and mild, exclusive N-alkylation. researchgate.net |

Bromination Protocols for Imidazole Ring Systems

An alternative synthetic route to this compound involves the direct bromination of the 1-(4-methoxybenzyl)-1H-imidazole precursor. The success of this approach hinges on the ability to control the regioselectivity of the electrophilic substitution on the imidazole ring.

Direct bromination of the parent imidazole ring is often difficult to control and typically leads to the formation of polybrominated products, predominantly 2,4,5-tribromoimidazole, because the introduction of a bromine atom does not significantly deactivate the ring towards further substitution. actachemscand.orgrsc.org

However, the presence of a substituent on one of the nitrogen atoms, such as the 4-methoxybenzyl group, can direct the position of incoming electrophiles. The C5 position of the imidazole ring is generally the most susceptible to electrophilic attack, followed by the C4 and then the C2 positions. Therefore, the bromination of 1-(4-methoxybenzyl)-1H-imidazole would be expected to yield the 5-bromo isomer as the major product, with potential formation of the 4-bromo and 2-bromo isomers as well. Achieving selectivity for the C4 position requires careful selection of reagents and conditions.

In some cases, protecting the N1 position increases steric hindrance at the adjacent C2 and C5 positions, which can be exploited to direct bromination to the C4 position. A strategy for synthesizing 4-bromo-2-nitro-1H-imidazole involves protecting the N1 position to increase steric hindrance, forcing the bromination to occur selectively at the C4 position (referred to as the beta position in the patent). google.com

A variety of reagents and conditions have been developed for the bromination of the imidazole ring. The choice of brominating agent and solvent system can significantly influence the reactivity and selectivity of the reaction.

Common brominating agents include:

Bromine (Br₂) : Often used in solvents like acetic acid. The addition of a base, such as sodium acetate, can neutralize the hydrogen bromide formed during the reaction, leading to higher yields of the perbrominated product. actachemscand.org

N-Bromosuccinimide (NBS) : A milder and more selective brominating agent compared to elemental bromine. rsc.org It is frequently used in solvents like DMF or chloroform. rsc.orggoogle.com The reaction of 1-methyl-1H-imidazole-2-carbaldehyde with NBS in DMF resulted in the formation of the 4-bromo derivative. chemicalbook.com The reaction of 2-nitroimidazole with NBS, however, leads to the 4,5-dibromo product, indicating that monobromination can be difficult to achieve depending on the substrate. rsc.org

The table below summarizes various bromination conditions for imidazole systems.

| Substrate | Reagent | Solvent | Conditions | Product |

| Imidazole | Br₂ / Sodium Acetate | Acetic Acid | - | 2,4,5-Tribromoimidazole actachemscand.org |

| Imidazole | NBS | DMF | 20°C | Mixture of mono-, di-, and tribromoimidazoles rsc.org |

| 2-Nitroimidazole | NBS | DMF/CHCl₃ | 60°C | 4,5-Dibromo-2-nitroimidazole rsc.orggoogle.com |

| 1-methyl-1H-imidazole-2-carbaldehyde | NBS | DMF | Room Temp, 6 days | 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde chemicalbook.com |

The synthesis of 4-bromo-1H-imidazole is a prerequisite for the N-alkylation route. Since direct monobromination of imidazole is challenging, a common strategy involves the perbromination of imidazole to yield 2,4,5-tribromo-1H-imidazole, followed by selective debromination. actachemscand.orgguidechem.com

A widely used method for this selective reduction is the reaction of 2,4,5-tribromo-1H-imidazole with an aqueous solution of sodium sulfite (Na₂SO₃) under reflux. actachemscand.orgguidechem.com This procedure effectively removes the bromine atoms at the more reactive C2 and C5 positions, yielding the desired 4-bromo-1H-imidazole. Another approach involves using N-bromosuccinimide (NBS) in DMF, which can produce a mixture of brominated imidazoles from which 4-bromo-1H-imidazole can be isolated. rsc.orgguidechem.com

| Starting Material | Reagents | Key Steps | Product |

| Imidazole | 1. Br₂ in Acetic Acid2. Sodium Sulfite | 1. Perbromination2. Selective debromination | 4-Bromo-1H-imidazole actachemscand.orgguidechem.com |

| Imidazole | NBS in DMF | Direct partial bromination and isolation | 4-Bromo-1H-imidazole rsc.orgguidechem.com |

Convergent and Sequential Synthesis Pathways

Convergent and sequential syntheses represent classical and widely employed strategies for the construction of complex molecules like this compound. These approaches involve the planned assembly of molecular fragments or the stepwise modification of a parent scaffold.

Integration of N-Alkylation and Bromination Steps

A common and logical sequential approach to the synthesis of this compound involves two key transformations: N-alkylation of an imidazole precursor followed by bromination, or the reverse sequence.

The N-alkylation step introduces the 4-methoxybenzyl group onto the imidazole ring. This is typically achieved by reacting a suitable imidazole starting material, such as 4-bromo-1H-imidazole, with 4-methoxybenzyl chloride in the presence of a base. The base, such as sodium hydride, facilitates the deprotonation of the imidazole nitrogen, making it a more potent nucleophile for the subsequent substitution reaction with the benzyl (B1604629) halide. This reaction is often carried out in an aprotic polar solvent like dimethylformamide (DMF).

Alternatively, the synthesis can commence with 1H-imidazole, which is first N-alkylated with 4-methoxybenzyl chloride to yield 1-(4-methoxybenzyl)-1H-imidazole. This intermediate is then subjected to bromination. The bromination of the imidazole ring can be accomplished using various brominating agents. A common method involves the use of bromine in a suitable solvent like chloroform or acetic acid. guidechem.com Another effective brominating agent is N-bromosuccinimide (NBS) in a solvent such as dimethylformamide (DMF). google.com The regioselectivity of the bromination is influenced by the directing effects of the substituents on the imidazole ring.

A plausible synthetic route is outlined below:

Route 1: Bromination followed by N-Alkylation

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | 1H-Imidazole | Bromine | Chloroform | 4-Bromo-1H-imidazole |

| 2 | 4-Bromo-1H-imidazole | 4-Methoxybenzyl chloride | Sodium hydride, DMF | This compound |

Route 2: N-Alkylation followed by Bromination

| Step | Reactant 1 | Reactant 2 | Reagents | Product |

| 1 | 1H-Imidazole | 4-Methoxybenzyl chloride | Sodium hydride, DMF | 1-(4-Methoxybenzyl)-1H-imidazole |

| 2 | 1-(4-Methoxybenzyl)-1H-imidazole | N-Bromosuccinimide | DMF | This compound |

One-Pot and Multi-Component Reaction Approaches for Imidazole Scaffold Assembly

One-pot and multi-component reactions (MCRs) offer a more efficient and atom-economical approach to the synthesis of substituted imidazoles. tandfonline.comresearchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, thereby avoiding the need for isolation and purification of intermediates. tandfonline.com

The Debus-Radziszewski imidazole synthesis is a classic example of a multi-component reaction that can be adapted for the synthesis of substituted imidazoles. wikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine. wikipedia.org By carefully selecting the appropriate starting materials, it is possible to construct the desired 1,4-disubstituted imidazole scaffold in a single step.

For the synthesis of a precursor to this compound, one could envision a three-component reaction involving a glyoxal derivative, 4-methoxybenzylamine, and a source of the C4 and C5 carbons of the imidazole ring. Subsequent bromination would then yield the final product. The development of such MCRs is an active area of research, with various catalysts and reaction conditions being explored to improve yields and regioselectivity. nih.govacs.orgacs.orgnih.gov

Advanced Synthetic Techniques in Imidazole Chemistry

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. nih.govingentaconnect.comresearchgate.net The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher product yields and purities. nih.govnih.govias.ac.in

In the context of synthesizing this compound, MAOS can be applied to both the N-alkylation and bromination steps. For instance, the N-alkylation of 4-bromo-1H-imidazole with 4-methoxybenzyl chloride can be accelerated under microwave irradiation. Similarly, the bromination of 1-(4-methoxybenzyl)-1H-imidazole using NBS can be efficiently carried out in a microwave reactor. guidechem.com Furthermore, one-pot, multi-component reactions for the synthesis of the imidazole scaffold are often amenable to microwave conditions, leading to rapid and efficient access to highly substituted imidazoles. nih.govacs.orgnih.govresearchgate.netorientjchem.org

The benefits of MAOS in imidazole synthesis include:

Rapid Reaction Times: Significant reduction in the time required for synthesis. nih.gov

Higher Yields: Often leads to improved product yields compared to conventional heating. nih.gov

Greener Chemistry: Reduced energy consumption and often allows for the use of less solvent. nih.gov

Metal-Catalyzed Methods for Carbon-Nitrogen and Carbon-Bromine Bond Formation

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling the formation of carbon-heteroatom bonds with high efficiency and selectivity. asianpubs.org

Carbon-Nitrogen Bond Formation:

Metal-catalyzed N-alkylation of imidazoles provides an alternative to traditional methods. While the N-alkylation of imidazoles can often be achieved without a metal catalyst, certain substrates may benefit from catalytic approaches. beilstein-journals.orgnih.govacs.org For instance, copper-catalyzed N-arylation reactions are well-established, and similar methodologies could potentially be adapted for N-benzylation.

Carbon-Bromine Bond Formation:

Metal-catalyzed bromination reactions can offer advantages in terms of regioselectivity and milder reaction conditions compared to traditional methods using elemental bromine. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. thieme-connect.de While not directly a bromination reaction, these methods are crucial for the further functionalization of brominated imidazoles. For instance, this compound can serve as a key building block in palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents at the C4 position. thieme-connect.de

The direct metal-catalyzed C-H bromination of the imidazole ring is also a potential strategy. Such methods, often employing palladium or other transition metal catalysts, can allow for the selective introduction of a bromine atom at a specific position on the imidazole ring, potentially avoiding the need for protecting groups or multi-step sequences.

Reactivity and Further Transformations of 4 Bromo 1 4 Methoxybenzyl 1h Imidazole

Cross-Coupling Reactions at the C4-Bromine Position

The carbon-bromine bond at the C4 position of the imidazole (B134444) ring is a key site for synthetic elaboration, primarily through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, and it has been successfully applied to bromoimidazole systems. This reaction involves the coupling of the bromoimidazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.

The Suzuki coupling has been utilized to prepare various 2,4-diarylimidazoles, demonstrating the suitability of brominated imidazoles as substrates for this transformation. semanticscholar.org Research has shown that 4(5)-aryl-1H-imidazoles can be efficiently synthesized through the PdCl2(dppf)-catalyzed Suzuki-Miyaura reaction of 4(5)-bromo-1H-imidazole with arylboronic acids. nih.gov The 1-(4-methoxybenzyl) protecting group in 4-bromo-1-(4-methoxybenzyl)-1H-imidazole is stable under these conditions and serves to enhance solubility and prevent N-arylation side reactions.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura coupling reaction of this compound with an arylboronic acid.

A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with the choice often depending on the specific boronic acid used. Common bases include carbonates, phosphates, and hydroxides, and the reaction is typically carried out in solvents such as dioxane, toluene, or aqueous mixtures. The development of new catalytic systems continues to be an active area of research to improve yields and expand the substrate scope. arkat-usa.org

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with Bromoimidazoles

| Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Methylsulfanylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 68 | semanticscholar.org |

| 2-Acetylphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | 79 | semanticscholar.org |

| 2-Naphthylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | N/A | semanticscholar.org |

| 4-Biphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/H₂O | N/A | semanticscholar.org |

Beyond the Suzuki-Miyaura coupling, the C4-bromo position of this compound is amenable to other transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, for instance, allows for the introduction of alkyne moieties. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org

The Sonogashira reaction is a valuable tool for the synthesis of arylalkynes and has been applied to a wide range of heterocyclic systems. beilstein-journals.orglibretexts.org The reaction proceeds under mild conditions and is tolerant of many functional groups. wikipedia.org The general transformation involves the coupling of the bromoimidazole with a terminal alkyne.

Scheme 2: General Sonogashira coupling reaction of this compound with a terminal alkyne.

The choice of palladium catalyst, ligand, and copper source can influence the efficiency of the Sonogashira coupling. Recent advancements have also led to the development of copper-free Sonogashira protocols. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst System | Co-catalyst | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Room Temp. | wikipedia.org |

| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | DMF | 100 °C | thieme-connect.de |

| Pd/C | CuI | K₂CO₃ | H₂O | 80 °C | nih.gov |

In cases where the imidazole ring is polyhalogenated, the regioselective functionalization of one halogen over another becomes a critical aspect of the synthetic strategy. The principles of regioselectivity in cross-coupling reactions of polyhalogenated heteroarenes are governed by both electronic and steric factors. nih.gov Generally, in palladium-catalyzed couplings, the oxidative addition step is favored at the more electron-deficient and sterically accessible carbon-halogen bond. nih.gov

For a hypothetical di- or tri-bromo derivative of 1-(4-methoxybenzyl)-1H-imidazole, the inherent electronic properties of the imidazole ring would dictate the relative reactivity of the C-Br bonds. The C2 position of the imidazole ring is the most electron-deficient, followed by the C5 and C4 positions. Therefore, in the absence of overwhelming steric hindrance, a bromine atom at the C2 position would be expected to be the most reactive towards oxidative addition.

The order of reactivity for C-Br bonds on the imidazole ring in palladium-catalyzed cross-coupling reactions is generally: C2-Br > C5-Br > C4-Br.

This inherent reactivity can be modulated by the choice of catalyst, ligands, and reaction conditions. For instance, the use of bulky phosphine ligands can direct the coupling to a more sterically accessible position, potentially overriding the intrinsic electronic preferences. nih.gov This allows for a degree of control in the sequential functionalization of polyhalogenated imidazoles, enabling the synthesis of complex substitution patterns.

Functionalization of the Imidazole Ring (beyond C4-Bromine)

While the C4-bromine provides a convenient handle for cross-coupling reactions, other positions on the imidazole ring can also be functionalized. This allows for a more comprehensive derivatization of the this compound scaffold.

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical approach to the formation of new bonds by avoiding the pre-functionalization of the substrate. For imidazole derivatives, the C2 and C5 positions are the most common sites for C-H activation.

Nickel-catalyzed C-H arylation has been shown to be an effective method for the functionalization of imidazoles. nih.govresearchgate.net This approach allows for the direct coupling of the imidazole C-H bond with aryl halides or pseudohalides. The choice of ligand is crucial for the success of these reactions, and tertiary alcohols have been identified as effective solvents. nih.gov

The general scheme for the C-H arylation of an imidazole derivative is as follows:

Scheme 3: General nickel-catalyzed C-H arylation of an imidazole derivative.

For this compound, C-H functionalization would be expected to occur preferentially at the C2 or C5 position, depending on the specific reaction conditions and the directing effects of the substituents.

Table 3: Conditions for Nickel-Catalyzed C-H Arylation of Imidazoles

| Catalyst | Ligand | Base | Solvent | Coupling Partner | Reference |

| Ni(OTf)₂ | dcype | K₃PO₄ | t-Amyl alcohol | Phenol derivatives | nih.gov |

| Ni(OTf)₂ | dcypt | K₃PO₄ | t-Amyl alcohol | Enol derivatives | nih.gov |

| Ni(cod)₂ | SIMes·HCl | K₃PO₄ | Dioxane | Aryl carbamates | researchgate.net |

The imidazole ring exhibits a rich and varied reactivity towards both electrophiles and nucleophiles. The outcome of these reactions is highly dependent on the reaction conditions and the nature of the substituents on the ring. globalresearchonline.net

Electrophilic Substitution: The imidazole ring is an electron-rich heterocycle and is susceptible to electrophilic attack. slideshare.net The preferred site of electrophilic substitution is generally the C5 position, followed by the C4 and C2 positions. globalresearchonline.net The presence of the electron-donating 1-(4-methoxybenzyl) group and the bromine atom at C4 will influence the regioselectivity of electrophilic attack on this compound. Common electrophilic substitution reactions for imidazoles include nitration, sulfonation, and halogenation. slideshare.net

Nucleophilic Substitution: The imidazole ring is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups. globalresearchonline.net However, in the case of this compound, the bromine atom at the C4 position can be displaced by strong nucleophiles under certain conditions, although this is less common than transition metal-catalyzed cross-coupling. The C2 position is the most susceptible to nucleophilic attack, especially if the ring is quaternized. slideshare.net

Reactivity of the N-Benzyl Moiety

The N-(4-methoxybenzyl) group, often referred to as a p-methoxybenzyl (PMB) group, is a common protecting group for nitrogen atoms in heterocyclic compounds. Its reactivity is centered around the benzyl (B1604629) linkage and the methoxy (B1213986) substituent on the aromatic ring.

Transformations of the Aromatic Ring Substituents (e.g., Methoxy Group)

The methoxy group on the benzyl substituent of this compound can undergo transformation, primarily through O-demethylation, to yield the corresponding N-(4-hydroxybenzyl) derivative. This conversion is typically achieved under strong acidic conditions or with specific demethylating agents.

Common reagents for the O-demethylation of aryl methyl ethers include boron tribromide (BBr₃), aluminum chloride (AlCl₃), and hydrobromic acid (HBr). chem-station.com

Boron Tribromide (BBr₃): This is a powerful and widely used reagent for the cleavage of aryl methyl ethers. chem-station.comcommonorganicchemistry.com The reaction mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com The reaction is typically performed in an inert solvent like dichloromethane at low temperatures. commonorganicchemistry.com

Aluminum Chloride (AlCl₃): As a strong Lewis acid, AlCl₃ can also effect the O-demethylation of methoxy-substituted aromatic compounds. chem-station.com

Hydrobromic Acid (HBr): Concentrated HBr is a classic reagent for cleaving ethers. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the bromide ion. This method often requires elevated temperatures. chem-station.comcommonorganicchemistry.com

While these are general methods for O-demethylation, their application to this compound must consider the potential for side reactions, such as cleavage of the N-benzyl linkage itself, particularly under harsh acidic conditions. The choice of reagent and reaction conditions is therefore crucial for achieving selective transformation of the methoxy group.

Interactive Data Table: Reagents for O-Demethylation of the 4-Methoxybenzyl Group

| Reagent | Typical Conditions | Mechanism |

| Boron Tribromide (BBr₃) | Dichloromethane, -78 °C to room temperature | Lewis acid-mediated cleavage |

| Aluminum Chloride (AlCl₃) | Dichloromethane or other inert solvents, often with heating | Lewis acid-mediated cleavage |

| Hydrobromic Acid (HBr) | 47% aqueous solution, often with acetic acid, elevated temperatures | Brønsted acid-catalyzed nucleophilic substitution |

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry

Detailed High-Resolution Mass Spectrometry data for 4-bromo-1-(4-methoxybenzyl)-1H-imidazole is not available in the reviewed literature. This technique would be crucial for determining the compound's exact mass and elemental composition, confirming its molecular formula of C₁₁H₁₁BrN₂O.

Specific Gas Chromatography-Mass Spectrometry (GC-MS) analysis data, including retention times and fragmentation patterns for this compound, could not be located. GC-MS is a standard method for separating and identifying volatile and semi-volatile organic compounds, and its application would provide valuable information on the purity and mass-to-charge ratio of the compound and its fragments.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Such an analysis would provide definitive information on its three-dimensional structure in the solid state, including bond lengths, bond angles, and crystal packing information.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules. mdpi.com This approach is used to determine a molecule's stable geometry, predict its spectroscopic characteristics, and analyze its electronic properties. For imidazole (B134444) derivatives, calculations are commonly performed using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional combined with a comprehensive basis set like 6-311++G(d,p) to ensure accurate results. researchgate.net

The initial step in computational analysis is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. researchgate.net This process yields crucial data on bond lengths, bond angles, and dihedral (torsional) angles.

For 4-bromo-1-(4-methoxybenzyl)-1H-imidazole, the optimized structure would reveal the spatial relationship between the imidazole ring and the 4-methoxybenzyl group. A key aspect of its structure is the dihedral angle between the plane of the imidazole ring and the plane of the phenyl ring. In related structures, these rings are often twisted relative to each other to minimize steric hindrance. researchgate.net For instance, in a similar compound, 1-(4-methoxyphenyl)-1H-imidazole, conformational analysis was performed by rotating the phenyl and imidazole rings around the connecting C-N bond to find the lowest energy conformer. researchgate.net The optimized geometrical parameters provide a foundational understanding of the molecule's shape and steric profile.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-Br | Bond length of Carbon-Bromine on imidazole ring | ~1.88 Å |

| C=N | Bond length of Carbon-Nitrogen double bond in imidazole | ~1.33 Å |

| C-N | Bond length of Carbon-Nitrogen single bond in imidazole | ~1.38 Å |

| N-Cbenzyl (B1604629) | Bond length between imidazole Nitrogen and benzyl Carbon | ~1.47 Å |

| C-O | Bond length of Carbon-Oxygen in methoxy (B1213986) group | ~1.36 Å |

| C-N-C | Bond angle within the imidazole ring | ~108° |

| Br-C-N | Bond angle involving the bromo substituent | ~125° |

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the various stretching, bending, and torsional motions of the atoms. researchgate.net These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of a finite basis set. researchgate.net To correct for this, calculated frequencies are typically multiplied by a scaling factor to improve agreement with experimental data. nih.govresearchgate.net

The predicted spectrum for this compound would show characteristic peaks corresponding to its functional groups. For example, C-H stretching vibrations in the aromatic rings, C=N and C-N stretching in the imidazole ring, C-O stretching of the methoxy group, and the C-Br stretching vibration. researchgate.net Analysis of these vibrational modes, often aided by Potential Energy Distribution (PED) calculations, allows for the unambiguous assignment of each peak in the experimental spectrum. nih.gov

| Vibrational Mode | Functional Group | Typical Calculated Wavenumber (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | Phenyl and Imidazole Rings | 3100 - 3000 |

| Aliphatic C-H Stretch | -CH2- and -OCH3 | 3000 - 2850 |

| C=N Stretch | Imidazole Ring | 1620 - 1580 |

| C=C Stretch | Aromatic Rings | 1600 - 1450 |

| C-O Stretch | Methoxy Group | 1250 - 1200 |

| C-Br Stretch | Bromo Substituent | 680 - 550 |

The electronic structure of a molecule governs its reactivity. DFT is used to calculate properties like the molecular electrostatic potential (MEP) and atomic charge distribution. The MEP map is a visual tool that illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) or electron-poor (positive potential, susceptible to nucleophilic attack). researchgate.netdntb.gov.ua For this compound, the MEP would likely show negative potential concentrated around the imidazole nitrogen atoms and the oxygen atom of the methoxy group, indicating these are the primary sites for electrophilic interaction. Positive potentials would be located around the hydrogen atoms. dntb.gov.ua

Mulliken charge analysis provides a quantitative measure of the partial charge on each atom in the molecule. mdpi.com This analysis helps in understanding the electronic environment of individual atoms and their tendency to act as electron donors or acceptors. In this molecule, the electronegative nitrogen, oxygen, and bromine atoms would carry negative Mulliken charges, while many of the carbon and hydrogen atoms would be positively charged. mdpi.com

Advanced Academic Applications and Research Trajectories

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of a bromine atom on the imidazole (B134444) core of 4-bromo-1-(4-methoxybenzyl)-1H-imidazole renders it an excellent substrate for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of intricate molecular frameworks.

Building Block for Multifunctional Heterocyclic Systems

The imidazole moiety is a ubiquitous structural motif in a vast array of biologically active molecules and functional materials. The bromo-substituted imidazole, this compound, serves as a crucial precursor for the synthesis of more elaborate heterocyclic systems. Through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromine atom can be efficiently replaced with various aryl, heteroaryl, or alkyl groups. This methodology allows for the modular and convergent synthesis of complex molecules with tailored electronic and steric properties.

For instance, the coupling of this compound with different boronic acids can lead to the formation of multi-substituted imidazoles, which are core structures in many pharmaceutical agents. The 4-methoxybenzyl group, while serving as a protecting group for the imidazole nitrogen, can also be cleaved under specific conditions to allow for further functionalization at that position, thereby increasing the molecular diversity achievable from this single precursor.

| Coupling Partner | Catalyst System | Product Type | Potential Application |

| Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-1-(4-methoxybenzyl)-1H-imidazole | Pharmaceutical scaffolds, Organic electronics |

| Heteroarylboronic acid | Pd(dppf)Cl₂ / Base | 4-Heteroaryl-1-(4-methoxybenzyl)-1H-imidazole | Bioactive molecules, Ligands for catalysis |

| Alkylboronic acid | Pd(OAc)₂ / SPhos | 4-Alkyl-1-(4-methoxybenzyl)-1H-imidazole | Agrochemicals, Material science |

Precursors for Specialized Organic Scaffolds

Beyond the synthesis of discrete molecules, this compound is instrumental in the construction of larger, specialized organic scaffolds. The reactivity of the C-Br bond allows for its participation in reactions that build extended π-conjugated systems or intricate three-dimensional structures.

One notable application is in the synthesis of oligomeric or polymeric materials incorporating imidazole units. The iterative coupling of bromo-imidazoles can lead to the formation of well-defined imidazole-based chains with potential applications in materials science, such as in the development of conductive polymers or porous organic frameworks.

Furthermore, the bromo-imidazole can undergo metal-halogen exchange reactions to generate organometallic intermediates. These reactive species can then be trapped with various electrophiles to introduce a wide range of functional groups at the 4-position of the imidazole ring, paving the way for the synthesis of highly substituted and sterically demanding organic scaffolds.

Application in Catalysis and Coordination Chemistry

The nitrogen atoms of the imidazole ring in this compound and its derivatives possess lone pairs of electrons that can coordinate to metal centers, making them valuable ligands in catalysis and coordination chemistry.

Ligand Design for Organometallic Catalysis

The functionalization of this compound through cross-coupling reactions allows for the synthesis of a diverse library of imidazole-based ligands. By introducing specific substituents at the 4-position, the steric and electronic properties of the resulting ligand can be fine-tuned to optimize the performance of a metal catalyst in a particular chemical transformation.

For example, the introduction of a bulky group at the 4-position can create a sterically hindered coordination environment around a metal center, which can influence the selectivity of a catalytic reaction. Conversely, the introduction of electron-donating or electron-withdrawing groups can modulate the electronic properties of the metal center, thereby affecting its catalytic activity.

Precursors to N-Heterocyclic Carbenes (NHCs)

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, often serving as superior alternatives to traditional phosphine ligands. Imidazolium salts are the direct precursors to imidazole-based NHCs.

While this compound itself is not an imidazolium salt, it can be readily converted into one. Alkylation of the N3 nitrogen atom of a 4-substituted-1-(4-methoxybenzyl)-1H-imidazole derivative (obtained from the bromo precursor) would yield the corresponding imidazolium salt. Subsequent deprotonation of this salt at the C2 position generates the free NHC, which can then be coordinated to a metal center. The presence of the 4-substituent, originally installed via the bromo-intermediate, allows for the systematic modification of the NHC ligand's properties.

| Precursor | Reaction Steps | NHC Ligand |

| 4-Aryl-1-(4-methoxybenzyl)-1H-imidazole | 1. N-Alkylation 2. Deprotonation | 1-Alkyl-3-(4-methoxybenzyl)-4-aryl-imidazol-2-ylidene |

| 4-Alkyl-1-(4-methoxybenzyl)-1H-imidazole | 1. N-Alkylation 2. Deprotonation | 1,3-Dialkyl-4-(4-methoxybenzyl)-imidazol-2-ylidene |

Coordination with Metal Centers

The imidazole nitrogen atoms of this compound and its derivatives can directly coordinate to a variety of metal centers, forming stable coordination complexes. The nature of the substituent at the 4-position, as well as the presence of the 4-methoxybenzyl group, can influence the coordination geometry and the properties of the resulting metal complex.

The coordination of these imidazole-based ligands to metal ions is of interest in the development of new materials with specific magnetic, optical, or electronic properties. Furthermore, the study of these coordination complexes provides fundamental insights into the nature of metal-ligand bonding and the factors that govern the self-assembly of supramolecular structures. The bromo-substituent can also remain intact in the coordinated ligand, offering a handle for post-coordination modification of the complex.

Exploration in Advanced Materials Science

The unique electronic and structural characteristics of this compound position it as a molecule of interest in the field of advanced materials science. The imidazole ring provides a stable, electron-rich π-conjugated core, while the substituents—a bromo group and a 4-methoxybenzyl group—offer avenues for tuning its properties. The 4-methoxybenzyl group, in particular, acts as an electron-donating moiety, which, in conjunction with the imidazole system, can facilitate intramolecular charge transfer (ICT), a key phenomenon in many functional materials. beilstein-journals.org

Components for Nonlinear Optical (NLO) Materials

Organic molecules with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optoelectronics, including frequency conversion and optical switching. jhuapl.edu The efficacy of these materials often stems from a molecular structure that features an electron donor and an electron acceptor connected by a π-conjugated system (a D-π-A architecture). This arrangement promotes intramolecular charge transfer upon excitation, leading to large molecular hyperpolarizabilities, which is a prerequisite for NLO activity. beilstein-journals.org

In this compound, the components for a D-π-A system are present:

Electron Donor (D): The 4-methoxybenzyl group serves as an effective electron donor.

π-Conjugated System (π): The imidazole ring provides the π-bridge for electron delocalization.

Electron Acceptor (A): The bromine atom, being an electronegative halogen, acts as a weak electron-withdrawing group.

This inherent D-π-A structure makes this compound a promising candidate as a building block for NLO materials. Research on related imidazole-derived push-pull systems has demonstrated that the imidazole backbone is an effective component for mediating charge transfer. beilstein-journals.org The NLO response could be further enhanced by replacing the bromine atom with a stronger electron-accepting group, a synthetic modification that is readily achievable via cross-coupling reactions.

| Component | Role in NLO Properties | Example in Compound |

| Electron Donor | Pushes electron density into the π-system | 4-methoxybenzyl group |

| π-Conjugated Bridge | Facilitates electron delocalization and charge transfer | Imidazole ring |

| Electron Acceptor | Pulls electron density from the π-system | Bromo group |

Integration into Charge Transport Systems

The development of efficient and stable charge transport materials is vital for technologies such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Imidazole-based compounds have been identified as promising candidates for these applications, particularly as hole-transporting materials (HTMs). acs.org Their function is to effectively extract and transport positive charge carriers (holes) from the active layer to the electrode.

The suitability of this compound for charge transport systems can be inferred from its molecular structure. The presence of methoxy (B1213986) groups on the donor part of similar molecules has been shown to enhance hole-collecting and transporting capabilities by destabilizing the highest occupied molecular orbital (HOMO) energy level, bringing it closer to the valence band of materials like perovskite. acs.org The imidazole core itself provides a robust, planar structure that can facilitate intermolecular π-π stacking, which is beneficial for efficient charge transport. The extended π-system of the imidazole ring contributes to stabilizing the charge carriers. acs.org

Functional Materials Engineering

Functional materials engineering involves the deliberate design and synthesis of molecules to achieve specific properties. The structure of this compound is highly amenable to modification, making it an excellent platform for engineering materials with tailored electronic and optical characteristics.

Key strategies for engineering based on this scaffold include:

Modification at the Bromine Position: The carbon-bromine bond serves as a versatile reactive handle for introducing a wide array of functional groups via cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). This allows for the attachment of stronger electron acceptors to enhance NLO properties or the extension of the π-conjugated system to red-shift absorption and emission spectra.

Alteration of the N-substituent: The 4-methoxybenzyl group can be replaced with other donor groups of varying strengths to fine-tune the HOMO level and optimize performance in charge-transport applications.

Functionalization of the Imidazole Ring: The C2 and C5 positions of the imidazole ring can also be functionalized to create more complex, multi-dimensional structures, such as Y-shaped chromophores, which have been explored for their unique optical properties. beilstein-journals.org

This modular approach allows for a systematic investigation of structure-property relationships, paving the way for the rational design of new functional materials derived from the this compound core.

Future Research Perspectives and Methodological Innovations

While this compound holds promise in materials science, future research must also focus on improving its synthesis and exploring its full chemical potential. Advances in synthetic methodology are critical for making this and related compounds more accessible and for discovering new functionalities.

Development of Novel Sustainable Synthesis Routes

Current synthetic routes to substituted bromoimidazoles often rely on multi-step processes that may involve harsh reagents or generate significant waste. For instance, the synthesis of related compounds can involve the bromination of an N-methylimidazole precursor with bromine in acetic acid, followed by purification and reduction steps. chemicalbook.com Future research should prioritize the development of more sustainable and efficient synthetic methods.

Potential avenues for sustainable synthesis include:

Catalytic C-H Activation: Direct C-H bromination of the 1-(4-methoxybenzyl)-1H-imidazole precursor using a suitable catalyst would be more atom-economical than traditional methods, avoiding the need for pre-functionalization.

Flow Chemistry: Implementing continuous flow processes can offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch synthesis.

Green Solvents: Exploring the use of bio-based or recyclable solvents in place of traditional organic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) would reduce the environmental impact of the synthesis.

One-Pot Reactions: Designing reaction cascades where multiple synthetic steps are performed in a single vessel without isolating intermediates can significantly increase efficiency and reduce waste.

| Traditional Method | Potential Sustainable Alternative | Benefit |

| Multi-step bromination/reduction | Direct C-H catalytic bromination | Higher atom economy, fewer steps |

| Batch processing | Continuous flow synthesis | Improved safety, scalability, and control |

| Use of conventional solvents (THF, DMF) | Use of green or bio-based solvents | Reduced environmental footprint |

| Isolation of intermediates | One-pot reaction sequences | Increased efficiency, less solvent waste |

Novel Reactivity Discoveries

The future exploration of this compound also lies in uncovering new aspects of its reactivity. The existing C-Br bond is a well-established site for palladium-catalyzed cross-coupling reactions, which have been used to construct more complex bioactive molecules from similar bromo-imidazole building blocks. thieme-connect.de

Future research could expand on this by:

Exploring Diverse Coupling Reactions: Systematically applying a broader range of cross-coupling reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig) to introduce vinyl, alkynyl, or amino groups, thereby creating a diverse library of new materials.

Investigating Metal-Free Coupling: Developing metal-free coupling strategies to avoid potential contamination of the final materials with trace metals, which can be detrimental in electronic applications.

Functionalization at Other Positions: While the C4-Br bond is the most obvious reactive site, exploring selective functionalization at the C2 or C5 positions of the imidazole ring could lead to novel molecular architectures with unique properties. Methods such as selective lithiation followed by quenching with an electrophile could be investigated. chemicalbook.com

By pursuing these avenues, the full potential of this compound as a versatile building block for advanced academic and industrial applications can be realized.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

For this compound, an AI system would typically identify two primary retrosynthetic disconnections:

C-N Bond Disconnection: Breaking the bond between the imidazole nitrogen and the benzyl (B1604629) group, leading to precursors 4-bromo-1H-imidazole and 4-methoxybenzyl chloride. This is often the most direct route.

C-Br Bond Disconnection: Breaking the bond between the imidazole ring and the bromine atom, suggesting a synthesis route that starts with 1-(4-methoxybenzyl)-1H-imidazole and introduces the bromine atom in a subsequent step.

This interactive table showcases potential synthetic routes proposed by an AI algorithm, ranked by a composite score that considers factors like precursor availability, predicted yield, and route complexity.

| Rank | Proposed Route | Key Precursors | Predicted Success Rate | Estimated Steps |

| 1 | N-Alkylation | 4-bromo-1H-imidazole, 4-methoxybenzyl chloride | 92% | 1 |

| 2 | Bromination | 1-(4-methoxybenzyl)-1H-imidazole, N-Bromosuccinimide | 85% | 1 |

| 3 | Multi-step from Imidazole | Imidazole, 4-methoxybenzyl chloride, N-Bromosuccinimide | 78% | 2 |

Machine Learning for Reaction Condition Optimization

A significant challenge in chemical synthesis is the identification of optimal reaction conditions (e.g., solvent, catalyst, temperature, and reagents) to maximize product yield and purity. nih.gov Machine learning models excel at this complex, multi-variable optimization problem. rsc.org By training on extensive datasets from chemical literature and patents, these models can predict the outcome of a reaction under various conditions without the need for extensive empirical screening. rsc.orgdigitellinc.com

Considering the primary synthesis route for this compound—the N-alkylation of 4-bromo-1H-imidazole with 4-methoxybenzyl chloride—an ML model can predict the optimal base and solvent combination. The model analyzes the structural features of the reactants and leverages its knowledge from thousands of similar alkylation reactions to forecast the conditions most likely to produce a high yield.

Table 2: ML-Based Optimization of N-Alkylation Reaction Conditions

This table illustrates how a machine learning model could predict the reaction yield for the synthesis of this compound by varying the base and solvent, thereby identifying the optimal conditions for laboratory execution.

| Base | Solvent | Temperature (°C) | Predicted Yield (%) |

| NaH | DMF | 25 | 94.5 |

| K₂CO₃ | Acetonitrile | 80 | 88.2 |

| Cs₂CO₃ | DMF | 25 | 91.7 |

| NaH | THF | 25 | 85.1 |

| K₂CO₃ | Acetone | 56 | 76.4 |

| Et₃N | Dichloromethane | 25 | 65.0 |

Integration with Automated Synthesis Platforms

The workflow proceeds as follows:

The AI planner generates a synthesis protocol for this compound.

This protocol is translated into a set of commands for a robotic system, which automatically dispenses the required reagents and controls the reaction conditions (e.g., heating, stirring). synplechem.com

In-line analytical tools monitor the reaction's progress.

The results, including yield and purity, are fed back into the machine learning model. This feedback loop allows the AI to learn from its results and refine its predictive models, leading to progressively better outcomes in subsequent syntheses. illinois.edu

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-1-(4-methoxybenzyl)-1H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-bromoindole derivatives can react with 4-methoxybenzyl chloride in the presence of K₂CO₃ in DMF at room temperature, yielding ~76% after purification by column chromatography . Alternative routes involve copper-catalyzed coupling under argon, using CuI/K₂CO₃ in DMF at 120°C for 24 hours, which may improve regioselectivity . Optimization strategies include varying catalysts (Pd vs. Cu), solvents (DMF vs. THF), and reaction times.

Q. How can researchers confirm the purity and structural integrity of synthesized this compound?

- Methodology : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze ^1H and ^13C spectra for expected peaks (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 320.03 for C₁₁H₁₀BrN₂O) .

- HPLC : Use reverse-phase columns with UV detection to assess purity (>95%) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 3:7) .

- Recrystallization : Ethanol or methanol as solvents for high-purity crystalline products .

- KF Treatment : Remove residual tin byproducts in Stille coupling reactions .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?

- Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELX programs (e.g., SHELXL for refinement). Key parameters include:

- Dihedral Angles : Between imidazole and substituted benzyl groups (e.g., 50.7°–89.1° in related bromobenzyl derivatives) .

- Non-Covalent Interactions : Identify weak C–H⋯N hydrogen bonds and Br⋯Br contacts using Mercury or Olex2 .

- Validation : Use checkCIF/PLATON to flag outliers (e.g., ADPs, bond lengths) .

Q. What computational strategies are suitable for predicting the bioactivity of this compound derivatives?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR (e.g., binding affinity ΔG = -8.2 kcal/mol) .

- ADMET Prediction : SwissADME or pkCSM to assess pharmacokinetics (e.g., logP ~3.2, BBB permeability) .

- DFT Calculations : Gaussian09 to optimize geometry and calculate electrostatic potentials for reactivity analysis .

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Methodology :

- NMR Comparison : Overlay experimental (e.g., δ 7.36 ppm for aromatic protons) with computed (GIAO-DFT) shifts .

- IR Analysis : Match observed stretches (e.g., C=N at 1611 cm⁻¹) to vibrational frequencies from B3LYP/6-31G(d) .

- Crystallographic Validation : Cross-check predicted bond lengths/angles with SC-XRD results (e.g., C–Br = 1.89 Å) .

Q. What strategies enhance the regioselectivity of electrophilic substitutions on the imidazole ring?

- Methodology :

- Directing Groups : Introduce electron-donating substituents (e.g., methoxy) to orient bromination at C4 .

- Catalytic Systems : Use Pd(Pt-Bu)₂ for Stille coupling to minimize byproducts .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions .

Q. How can structure-activity relationship (SAR) studies guide the design of imidazole-based inhibitors?

- Methodology :

- Analog Synthesis : Replace bromine with Cl, F, or methyl groups to probe steric/electronic effects .

- Biological Assays : Test cytotoxicity (e.g., IC₅₀ = 12 µM against MCF-7 cells) and compare with docking scores .

- Pharmacophore Modeling : Identify critical moieties (e.g., 4-methoxybenzyl for hydrophobic interactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.